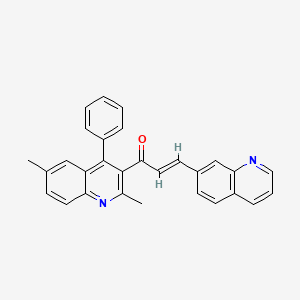

![molecular formula C7H9IN2 B2815418 1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 2580230-75-5](/img/structure/B2815418.png)

1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine” is a chemical compound that belongs to the class of organic compounds known as hydrazones . Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . They are known to exhibit a wide variety of biological activities including anti-microbial .

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, has been accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The Inchi Code for a similar compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 .Chemical Reactions Analysis

Hydrazones are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .科学的研究の応用

Synthesis of Farnesyltransferase Inhibitors

One study describes the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization, producing conformationally restricted farnesyltransferase inhibitor analogs. These analogs exhibit improved in vivo metabolic stability, highlighting the compound's utility in developing therapeutic agents (Dinsmore et al., 2000).

Fluorescent Emission Properties

Another application is in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, where the compound acts as a precursor in metal-catalyzed cross-coupling reactions. These reactions lead to products with a wide variety of fluorescent emissions, useful in materials science and as fluorescent probes (Shibahara et al., 2009).

Enantioselective Synthesis

The compound has also been used in enantioselective synthesis processes. For example, the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines by direct hydrogenation using a ruthenium/N-heterocyclic carbene catalyst demonstrates its versatility in creating bioactive molecules with potential pharmaceutical applications (Schlepphorst et al., 2018).

Insecticidal Activity

Research into tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives, including those derived from 1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, has shown promising insecticidal activities against various pests, demonstrating the compound's potential in agricultural applications (Liu et al., 2016).

作用機序

Target of Action

1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities and are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives are known for their antimicrobial activity

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial activity .

特性

IUPAC Name |

1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTJERXKFBMPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC(=C2C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

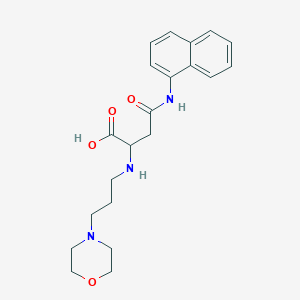

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)

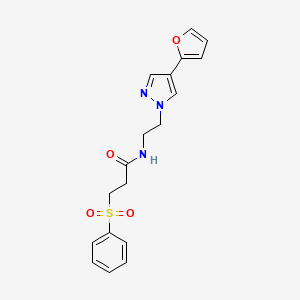

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

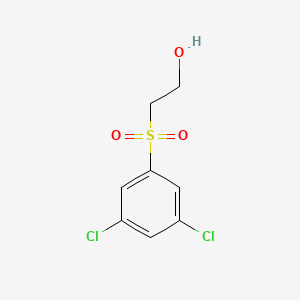

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)

![N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2815353.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2815354.png)